
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene is an organic compound with the molecular formula C10H9BrF2O. It is a brominated aromatic compound that contains both fluorine and cyclobutoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene typically involves the bromination of a precursor compound followed by the introduction of cyclobutoxy and difluoro groups. One common method involves the reaction of 1-bromo-2,3-difluorobenzene with cyclobutanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of tubular reactors for diazotization reactions, followed by bromination and cyclobutoxy group introduction, can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized aromatic compounds .
Applications De Recherche Scientifique
1-Bromo-5-cyclobutoxy-2,3-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the cyclobutoxy group can influence the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Bromo-5-cyclobutoxy-2,3-difluorobenzene include:
- 1-Bromo-2,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which is not commonly found in similar brominated and fluorinated benzene derivatives. This structural feature can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H9BrF2O |
|---|---|
Poids moléculaire |
263.08 g/mol |
Nom IUPAC |
1-bromo-5-cyclobutyloxy-2,3-difluorobenzene |
InChI |
InChI=1S/C10H9BrF2O/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |
Clé InChI |
VWQDSNNJAIQCBE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)

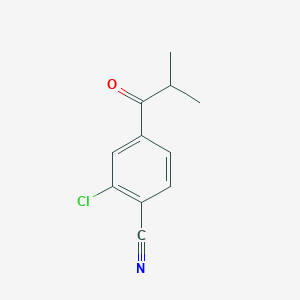


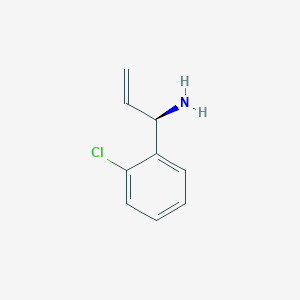
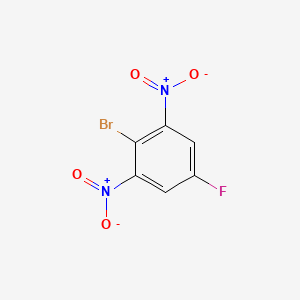
![1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
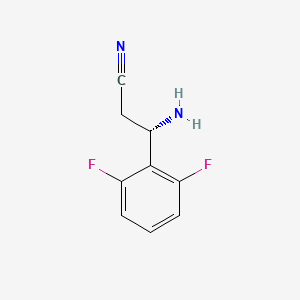
![(3R)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040260.png)
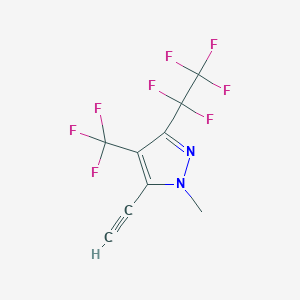

![(S)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13040279.png)
